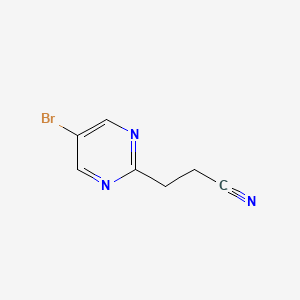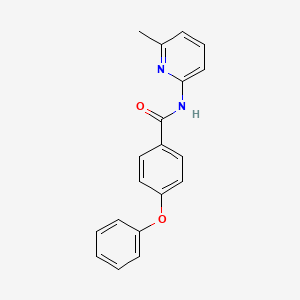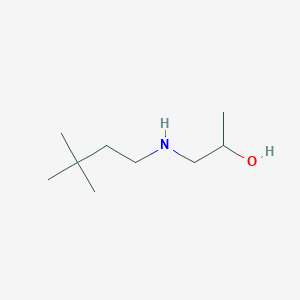
1-((3,3-Dimethylbutyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,3-dimethylbutyl)amino]propan-2-ol is an organic compound with the molecular formula C9H21NO It contains a secondary amine and a secondary alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(3,3-dimethylbutyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-[(3,3-dimethylbutyl)amino]propan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-dimethylbutyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[(3,3-dimethylbutyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,3-dimethylbutyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-amino-3-[(3,3-dimethylbutyl)amino]propan-2-ol: Similar structure but with an additional amino group.
3,3-dimethylbutylamine: Lacks the hydroxyl group present in 1-[(3,3-dimethylbutyl)amino]propan-2-ol.
Propan-2-ol: A simpler alcohol without the bulky dimethylbutyl group.
Uniqueness
1-[(3,3-dimethylbutyl)amino]propan-2-ol is unique due to its combination of a secondary amine and a secondary alcohol, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-(3,3-dimethylbutylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(11)7-10-6-5-9(2,3)4/h8,10-11H,5-7H2,1-4H3 |
InChI Key |
IATBTIVZUVQEET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


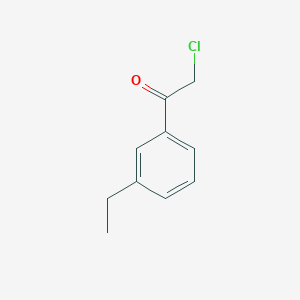
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
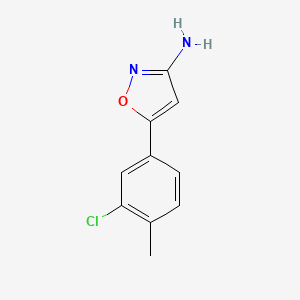
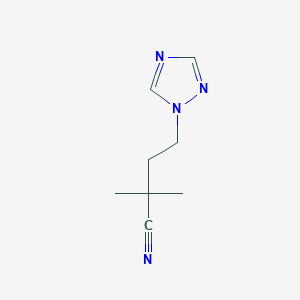
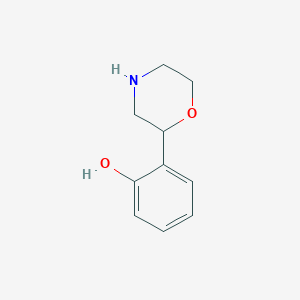
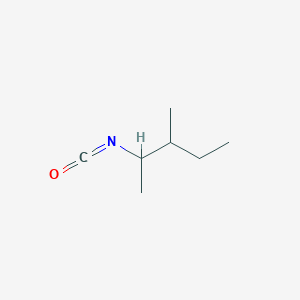
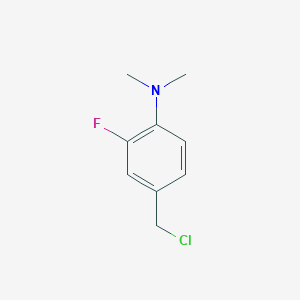
![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)
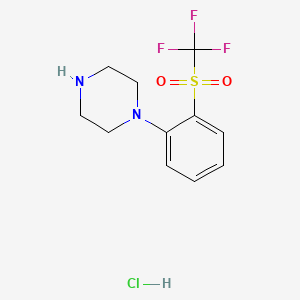
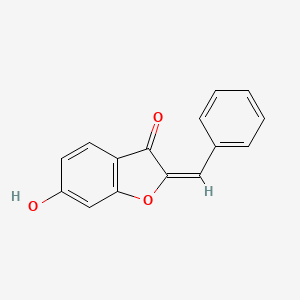
![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)
